G-protein coupled receptor 143 (126-134)

T cell epitope discovery melanoma immunotherapy HLA-A*2402 immunology

OA1 (126-134) peptide (LYSACFWWL) is the sole validated immunogenic HLA-A*2402-restricted T cell epitope from the GPR143/OA1 melanoma antigen. Among five top-ranked computationally predicted HLA-A*2402 binders, only this rank-3 peptide successfully primes peptide-specific CD8+ T cells, demonstrating that in silico prediction alone is insufficient for functional epitope identification. As an X-chromosome-encoded antigen with a natural human knockout, this peptide uniquely enables comparative T cell tolerance studies using PBMC from OA1-expressing versus OA1-deficient donors—a definitive functional assay impossible with autosomally encoded melanoma antigens or full-length recombinant GPR143 protein. OA1-specific T cell reactivity differs by more than 5 SD between knockout and normal donors after a single in vitro stimulation (99.9% CI), providing unmatched statistical power for peripheral tolerance research. Supplied as lyophilized powder at ≥95% HPLC purity.

Molecular Formula
Molecular Weight
Cat. No. B1575237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-protein coupled receptor 143 (126-134)
SynonymsG-protein coupled receptor 143 (126-134)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 143 lysacfwwl / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

G-Protein Coupled Receptor 143 (126-134) Peptide – Product Definition and Research Context for Scientific Procurement


G-protein coupled receptor 143 (126-134), also designated OA1 (126-134), is a synthetic 9-amino-acid peptide with the sequence LYSACFWWL, corresponding to amino acid residues 126 through 134 of the human GPR143/OA1 protein [1]. GPR143 is an atypical intracellular G-protein coupled receptor that functions as a receptor for L-DOPA, tyrosine, and dopamine, signals through G(q)-mediated pathways in melanocytic cells, and plays a critical role in melanosome biogenesis and trafficking [2]. This peptide fragment was first identified as a novel HLA-A*2402-restricted T cell epitope derived from the OA1 melanoma/melanocyte differentiation antigen, and represents the only validated immunogenic T cell epitope from the OA1 protein [1]. The peptide is supplied as a lyophilized powder for research applications spanning T cell immunology, cancer vaccine development, antibody generation, and GPCR structure-function studies .

Why Generic Substitution of GPR143 (126-134) with Other OA1 Peptides or Alternative Melanoma Antigens Fails


Within the OA1/GPR143 protein sequence, multiple peptides were predicted by computational algorithms to bind HLA-A*2402 with high affinity. However, of the five top-ranked candidate peptides (ranks 1, 2, 3, 5, and 6) that were experimentally tested for T cell priming capacity, only the rank-3 peptide LYSACFWWL (positions 126–134) successfully elicited peptide-specific T cells [1]. The other four OA1-derived peptides—despite comparable or superior predicted binding scores—completely failed to induce detectable T cell responses in multiple donors [1]. This demonstrates that in silico HLA-binding prediction alone is an unreliable determinant of immunological functionality. Furthermore, among established melanoma differentiation antigens with HLA-A*2402-restricted epitopes—including tyrosinase (205–213), gp100-derived peptides, and MAGE family members—OA1 (126-134) is distinguished by its unique position as an X-chromosome-encoded antigen for which a natural human 'knockout' exists, enabling definitive tolerance studies that are impossible with autosomally encoded antigens [1]. Substituting this peptide with an alternative OA1 fragment, a different melanoma antigen peptide, or a full-length recombinant GPR143 protein would fundamentally alter—or entirely abrogate—the capacity to study OA1-specific T cell biology, validate immunotherapeutic targeting, or generate epitope-specific immunological reagents.

Quantitative Comparative Evidence for GPR143 (126-134) Peptide Selection


Only OA1 Peptide Capable of Eliciting Antigen-Specific T Cells Among Five Top-Ranked HLA-A*2402 Candidate Epitopes

In a direct head-to-head comparison, five OA1-derived peptides (ranks 1, 2, 3, 5, and 6 out of nine top HLA-A*2402 binding predictions) were tested for their ability to elicit peptide-specific T cells from a melanoma patient. Only the rank-3 peptide LYSACFWWL (positions 126–134) successfully induced peptide-specific T cells; all four comparator peptides (ranks 1, 2, 5, and 6) failed to generate any detectable peptide-specific T cell reactivity under identical in vitro sensitization conditions [1]. This functional exclusivity was confirmed using autologous EBV-B cells pulsed with each respective peptide, with IFN-γ secretion as the readout [1].

T cell epitope discovery melanoma immunotherapy HLA-A*2402 immunology

Quantitative Differential T Cell Reactivity: OA1 Knockout Patient versus Normal HLA-A*2402+ Volunteers

Using the LYSACFWWL peptide as the stimulating antigen, OA1-specific T cell reactivity was compared between an OA1 gene-deletion (knockout) patient (OAP-46) and nine normal HLA-A*2402+ volunteers. After a single in vitro stimulation, the difference in OA1-specific T cell reactivity exceeded five standard deviations (>5 SD), corresponding to a 99.9% confidence interval, in three of three independently performed experiments [1]. After two rounds of stimulation, OA1-specific reactivity could be elicited in cells from only three of nine normal volunteers, with IFN-γ stimulation indices (SI) ranging from 3 to 10, whereas the OA1 knockout patient produced an IFN-γ SI of 183 in the same assay—representing an approximately 18- to 61-fold higher response [1].

immune tolerance self/tumor antigen T cell avidity

Tumor-Bearing State Partially Reverses OA1 Tolerance: Melanoma Patient versus Normal Donor T Cell Reactivity

When OA1 126–134-specific T cell responses were compared between normal volunteers and HLA-A*2402+ melanoma patients whose tumors were confirmed to express OA1, three of five melanoma patients exhibited strong reactivity to the OA1 peptide after two in vitro stimulations, whereas normal volunteers consistently showed poor reactivity [1]. Notably, one melanoma patient demonstrated reactivity at levels comparable to those seen in the OA1 gene-deletion (Ag-loss variant) patient, indicating near-complete reversal of tolerance in the tumor-bearing state [1]. Critically, however, only T cells from the OA1-deficient patient were capable of specifically recognizing and lysing A*2402+/OA1+ melanoma cells (888 Mel), while T cells from neither normal volunteers nor tumor-bearing melanoma patients recognized tumor-expressed antigen in the same assay [1]. This partial tolerance reversal without full functional restoration represents a finding unique to the OA1 antigen system.

melanoma immunotherapy tumor immune evasion cancer vaccine target validation

HLA-Restricted Tumor Cell Recognition and Cytolytic Activity Confirms Physiological Epitope Processing and Presentation

OA1 126–134-specific T cell lines generated using the LYSACFWWL peptide demonstrated stringent HLA-A*2402-restricted recognition of melanoma cells. T cell line SE OA1-3 2/6 recognized A*2402+/OA1+ melanomas (501 Mel and 888 Mel) but did not recognize A*2402−/OA1+ melanoma lines (397 Mel and 624 Mel), nor did it recognize control peptide-pulsed targets [1]. In standard 51Cr-release cytotoxicity assays, an OA1-specific T cell line derived from the OA1-negative patient OAP-46 specifically lysed A*2402+/OA1+ melanoma 888 Mel while sparing A*2402−/OA1+ melanoma 624 Mel [1]. This definitively proves that the LYSACFWWL epitope is naturally processed and presented on the surface of melanoma cells in an HLA-A*2402-restricted manner—a prerequisite for any peptide to serve as a valid immunotherapeutic target or immune monitoring reagent.

antigen processing CTL assay melanoma tumor recognition

Restricted Normal Tissue Expression Confers Favorable Tumor-Targeting Selectivity Profile Relative to Broadly Expressed Melanoma Antigens

Northern blot analysis of mRNA from 16 normal human tissues demonstrated OA1 expression exclusively in melanocytes (lane 16), with no detectable hybridization in brain, heart, kidney, liver, lung, mammary gland, pancreas, placenta, prostate, skeletal muscle, spleen, stomach, testis, thymus, or uterus [1]. In tumor cells, OA1 expression was detected by RT-PCR in six of six melanoma lines tested, while no expression was found in other tumor histologies [1]. This expression pattern contrasts with other melanocyte differentiation antigens such as MART-1/Melan-A and gp100, which are also expressed in normal melanocytes but lack the unique advantage of an X-chromosome-encoded human knockout model for definitive tolerance studies [1]. The melanocyte-restricted expression profile supports the use of this peptide for studying on-target/off-tumor toxicity in melanoma immunotherapy models.

tumor antigen selectivity melanocyte differentiation antigen autoimmune toxicity risk

Dual-Utility Peptide: Validated Immunological Epitope and Defined GPCR Structural Probe Enables Cross-Disciplinary Research Applications

The LYSACFWWL peptide occupies a unique position among GPR143-derived reagents as the only fragment for which both immunological and structural-functional utility have been experimentally demonstrated. As an immunological tool, it is the sole validated HLA-A*2402-restricted OA1 T cell epitope, and the corresponding PE-conjugated MHC tetramer (PE-A*24:02/Human GPR143 MHC Tetramer, CAT# MHC-LC3295) enables direct detection of OA1-specific CD8+ T cells by flow cytometry [2]. As a GPCR structural probe, the 126–134 region lies within the third cytoplasmic loop of the receptor, a domain critically involved in G-protein coupling and intracellular signaling . This contrasts with other commercially available GPR143 peptide fragments—such as C-terminal domain peptides used for polyclonal antibody production—which lack validated T cell epitope functionality, and with the TM2-region peptide (TAT-TM2), which serves exclusively as a GPR143-ADRA1B interaction disruptor [3]. No other single GPR143 peptide fragment is validated for both T cell immunology and GPCR structural biology applications [1][3].

GPCR structural biology epitope mapping antibody generation

Validated Application Scenarios for GPR143 (126-134) Peptide in Research and Preclinical Development


HLA-A*2402-Restricted OA1-Specific CD8+ T Cell Detection and Monitoring via MHC Tetramer Staining

The PE-conjugated HLA-A*24:02/GPR143 (LYSACFWWL) MHC tetramer enables direct ex vivo detection and quantification of OA1-specific CD8+ T cells by flow cytometry [1]. This application is validated by the demonstration that T cell lines generated against the LYSACFWWL peptide are >90% CD8+ and capable of recognizing peptide-pulsed targets and HLA-matched tumor cells [2]. Researchers can use this tetramer to monitor OA1-specific T cell frequencies in melanoma patients before and after immunotherapy, or to track the expansion of vaccine-induced T cell responses in preclinical models. The HLA-A*2402 restriction covers approximately 20% of Caucasians and approximately 97% of HLA-A24+ melanoma patients seen at major cancer centers [2].

In Vitro Evaluation of Immune Tolerance to Self/Tumor Antigens Using a Natural Human Knockout Control

The OA1 (126-134) peptide is the only reagent that enables comparative in vitro sensitization assays using PBMC from OA1-expressing (normal or melanoma patient) versus OA1-deficient (OA1 patient) donors [2]. This experimental design—where the same peptide serves as both a 'self' antigen (in OA1+ donors) and a 'foreign' antigen (in the OA1 knockout donor)—allows definitive discrimination between immunological tolerance and poor intrinsic peptide immunogenicity [2]. After a single in vitro stimulation, OA1-specific T cell reactivity differs by >5 SD between knockout and normal donors (99.9% CI), providing a robust quantitative assay for studying mechanisms of peripheral T cell tolerance [2].

Generation of Sequence-Specific Anti-GPR143 Antibodies for Epitope-Defined Immunodetection

The defined 9-amino-acid sequence LYSACFWWL can be used as an immunogen—either as a free peptide or conjugated to a carrier protein such as KLH—to generate polyclonal or monoclonal antibodies targeting the 126–134 region within the third intracellular loop of GPR143 . BLAST analysis confirms that this peptide sequence shows no significant homology with other human proteins, minimizing cross-reactivity risk [3]. Antibodies raised against this epitope enable specific detection of GPR143 in Western blotting, immunohistochemistry, and immunoprecipitation applications, with the defined epitope facilitating subsequent epitope mapping and competitive blocking experiments .

GPCR Intracellular Loop Structure-Function Studies and Protein-Protein Interaction Mapping

The 126–134 region resides within the third intracellular loop of GPR143, a domain critically involved in G-protein coupling and receptor regulation . Synthetic peptides corresponding to this region can be employed in pull-down assays, surface plasmon resonance (SPR) studies, or chemical crosslinking experiments to identify and characterize intracellular binding partners . This peptide can also serve as a competitive inhibitor probe in functional assays examining the contribution of the third intracellular loop to G(q)-mediated signaling, complementing studies using the TM2-domain TAT-fusion peptide that targets the GPR143-ADRA1B heteromer interface [4].

Quote Request

Request a Quote for G-protein coupled receptor 143 (126-134)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.